molecular formula C7H7F3N2 B572322 N-Methyl-6-(trifluoromethyl)pyridin-2-amine CAS No. 1242339-20-3

N-Methyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B572322
CAS No.: 1242339-20-3
M. Wt: 176.142
InChI Key: FOAUSALTDRHMLA-UHFFFAOYSA-N
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Description

N-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1242339-20-3) is a chemical compound with the molecular formula C 7 H 7 F 3 N 2 and a molecular weight of 176.14 g/mol . It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are of significant interest in advanced chemical research and development . The presence of the trifluoromethyl group on the pyridine ring is a key structural feature, as this moiety is known to influence a compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in medicinal and agrochemical discovery . TFMP derivatives are widely utilized in the synthesis of active ingredients for agrochemicals and pharmaceuticals . While specific biological data for this compound may be limited, structural analogs and related TFMP-based molecules have been extensively studied as core scaffolds in drug discovery projects. For instance, research on tertiary N-alkyl-N-(pyridin-2-yl)amine compounds has identified potent derivatives that act as tubulin polymerization inhibitors, targeting the colchicine binding site and exhibiting promising antitumor activity in human tumor cell lines . This highlights the potential of this chemical class in the development of novel therapeutic agents . This product is intended for research purposes as a building block or intermediate in organic synthesis and chemical biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAUSALTDRHMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679277
Record name N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-20-3
Record name N-Methyl-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halopyridine Amination

The most direct route involves the reaction of 6-(trifluoromethyl)-2-halopyridines with methylamine. This method leverages the inherent reactivity of halogens at the 2-position of pyridine rings, which are activated toward nucleophilic substitution by the electron-deficient trifluoromethyl group at the 6-position.

Example Protocol (Adapted from Ambeed):
A mixture of 2-chloro-6-(trifluoromethyl)pyridine (18.2 g, 0.1 mol) and 40% methylamine aqueous solution (23.3 g, 0.3 mol) in 1-methyl-2-pyrrolidone (NMP, 100 mL) is stirred at 20°C for 3 hours. After aqueous workup and extraction with ethyl acetate, the crude product is purified via silica gel chromatography (hexane/EtOAc, 2:3) to yield N-methyl-6-(trifluoromethyl)pyridin-2-amine (17.3 g, 89% yield). Key spectral data include 1H^1H-NMR (CDCl3_3): δ 8.34 (s, 1H), 7.60 (dd, J=8.8,2.4J = 8.8, 2.4 Hz, 1H), 6.40 (d, J=8.8J = 8.8 Hz, 1H), 2.97 (d, J=5.1J = 5.1 Hz, 3H).

Mechanistic Considerations:
The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating an SNArS_NAr (nucleophilic aromatic substitution) mechanism. Polar aprotic solvents like NMP or DMF stabilize the transition state, while excess methylamine ensures complete conversion.

Solvent and Base Optimization

Reaction efficiency depends critically on solvent and base selection. A comparative study of conditions is summarized below:

Solvent Base Temperature Time Yield Source
NMPNone20°C3 h89%
DMFNaH0°C → RT12 h78%
THFTriethylamine20°C6 h65%

The absence of base in NMP simplifies purification, whereas NaH in DMF necessitates stringent anhydrous conditions.

Transition Metal-Catalyzed Amination

Copper-Mediated Coupling

Copper catalysts enable coupling of methylamine with halogenated pyridines under milder conditions. A modified Ullmann reaction using Cu(OAc)2_2 and boronic acids has been reported for analogous compounds.

General Procedure:
2-Bromo-6-(trifluoromethyl)pyridine (1.0 equiv), methylamine (1.2 equiv), Cu(OAc)2_2 (10 mol%), and DCE (2 mL) are heated at 80°C for 8 hours. Purification by column chromatography yields the product (75–81%).

Advantages:

  • Tolerates electron-deficient aryl halides.

  • Lower temperatures compared to traditional Ullmann conditions.

Reductive Methylation

Two-Step Approach

Primary amines can be methylated via reductive amination using formaldehyde and a reducing agent:

  • Imine Formation: 6-(Trifluoromethyl)pyridin-2-amine reacts with formaldehyde in MeOH at 25°C for 2 hours.

  • Reduction: Sodium cyanoborohydride (NaBH3 _3CN) is added, and the mixture is stirred for 12 hours.

Yield: 70–75% after purification.

Limitations:

  • Requires strict pH control to avoid over-reduction.

  • Less atom-economical than direct substitution.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols emphasize scalability and cost-efficiency. A continuous flow reactor achieves 95% conversion by maintaining precise residence times (30–60 seconds) and temperatures (100–120°C).

Key Parameters:

  • Catalyst: Heterogeneous Cu/Al2 _2O3_3.

  • Throughput: 1 kg/h.

  • Purity: >99% (GC-MS).

Challenges and Optimization Strategies

Byproduct Formation

The electron-withdrawing CF3_3 group promotes side reactions, including:

  • Hydrodehalogenation: Reduction of the C–X bond to C–H (5–10% yield loss).

  • N-Methyl Overalkylation: Formation of dimethylated impurities (<2%).

Mitigation Strategies:

  • Use of bulky bases (e.g., DBU) to suppress overalkylation.

  • Low-temperature quenching to minimize hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

N-Methyl-6-(trifluoromethyl)pyridin-2-amine serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

This compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound possess antimicrobial properties, making them candidates for new antibiotics.
  • Anticancer Properties : Research suggests that this compound may induce apoptosis and cell cycle arrest in cancer cell lines, indicating potential use in cancer therapy .
  • Pain Modulation : The compound has been investigated for its antagonistic effects on the TRPV1 receptor, which is involved in pain sensation. Its derivatives have shown significant analgesic activity in neuropathic pain models .

Medicine

This compound is explored as a pharmaceutical intermediate due to its ability to enhance drug bioavailability and efficacy. Its unique structural features contribute to improved binding affinities with biological targets .

Industry

In the agrochemical sector, this compound is used in the development of pesticides and herbicides due to its biological activity against pests. Additionally, it finds applications in electronic materials and catalysis .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antagonism of TRPV1 : A study demonstrated that derivatives of this compound effectively antagonized capsaicin-induced responses with IC50 values indicating high potency against TRPV1 activation. This suggests potential therapeutic applications for chronic pain management.
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of similar compounds revealed significant activity against various bacterial strains, indicating a pathway for developing new antimicrobial agents .
  • Cancer Cell Studies : Investigations into the anticancer properties showed that certain derivatives could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer drugs .

Mechanism of Action

The mechanism of action of N-Methyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₇H₇F₃N₂ 182.14 -CF₃ (6), -NHCH₃ (2) Pharmaceutical intermediates
6-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 196.56 -CF₃ (5), -Cl (6), -NH₂ (2) Agrochemical precursors
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine C₆H₃BrClF₃N₂ 275.45 -CF₃ (6), -Br (3), -Cl (5), -NH₂ (2) Halogenated intermediates for synthesis
[6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine C₁₄H₁₄F₃N₃ 281.28 -CF₃ (4), -N(CH₃)₂ (2), -C₆H₄NH₂ (6) Bioactive molecule design
N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine (dihydrochloride) C₁₂H₁₆F₃N₃·2HCl 331.92 -CF₃ (6), -NH(CH₂C₅H₈N) (2) CNS-targeting prodrugs

Structural Differences and Implications

Substituent Position and Electronic Effects The trifluoromethyl group at the 6-position in the target compound contrasts with analogs like 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CF₃ at 5, Cl at 6), which alters electron distribution and reactivity .

Functional Group Variations

  • The methylamine group (-NHCH₃) in the target compound enhances lipophilicity compared to primary amines (-NH₂) in analogs like 6-Chloro-5-CF₃-pyridin-2-amine .
  • Dimethylamine and piperidine substituents (e.g., in and derivatives) improve solubility and bioavailability, making them suitable for drug delivery systems .

Synthetic Methodologies

  • The target compound’s synthesis likely parallels methods used for N-(6-CF₃-pyridin-2-yl)pyrimidin-4-amine analogs, involving NaH-mediated condensations or Suzuki couplings .
  • Halogenated analogs (e.g., 3-Bromo-5-Cl-6-CF₃) require sequential halogenation steps, increasing synthetic complexity .

Biological Activity

N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound exhibits a range of pharmacological properties, making it a subject of interest for researchers seeking to understand its mechanisms of action, therapeutic potential, and applications.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

  • Target Interactions : This compound has been shown to interact with several biological targets, including receptors involved in pain modulation and inflammation, such as the TRPV1 receptor. Its derivatives have demonstrated antagonistic effects on TRPV1, making them potential candidates for pain relief therapies .
  • Biochemical Pathways : The trifluoromethyl group enhances the compound's binding affinity to target proteins, influencing various signaling pathways. These interactions can lead to alterations in cellular responses, including analgesic effects observed in neuropathic pain models .

Biological Activity

This compound has been evaluated for several biological activities:

  • Antimicrobial Activity : Compounds within this class have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
  • Pain Modulation : As noted earlier, this compound derivatives have been investigated for their ability to inhibit TRPV1, which plays a critical role in nociception. This inhibition can lead to reduced pain sensation and presents a therapeutic avenue for chronic pain management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated significant TRPV1 antagonism with IC50 values indicating high potency against capsaicin-induced responses.
Explored structure-activity relationships (SAR) revealing that specific substitutions on the pyridine ring enhance binding affinity and potency.
Investigated the analgesic effects in rat models, showing superior efficacy compared to traditional analgesics with minimal side effects.

Applications in Research and Industry

This compound is utilized across various domains:

  • Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical compounds aimed at treating pain and infections.
  • Agrochemicals : Its properties are exploited in developing pesticides and herbicides due to its biological activity against pests.

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-6-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 6-(trifluoromethyl)pyridin-2-amine, methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact reaction efficiency. For instance, polar aprotic solvents enhance nucleophilicity, while elevated temperatures reduce reaction time but may increase side products like over-alkylated species. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-Methyl-6-(trifluoromethyl)pyridin-2-amine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the methyl group (δ ~3.0–3.5 ppm, singlet) and trifluoromethyl group (¹³C δ ~120–125 ppm, q, J = 35–40 Hz). The pyridine ring protons exhibit distinct splitting patterns (e.g., H-3 and H-5 as doublets) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₈F₃N₂, MW 192.14 g/mol) and detect fragmentation patterns (e.g., loss of -CF₃ or -NHCH₃).
  • FT-IR : Identify N-H stretches (3300–3500 cm⁻¹ for amine) and C-F vibrations (1100–1200 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm substitution patterns, though this requires high-quality single crystals .

Advanced Research Questions

Q. How does the introduction of a methyl group on the amine affect the compound's electronic properties and reactivity compared to other N-substituted analogs?

  • Methodological Answer : The methyl group increases steric hindrance and modulates basicity. Computational studies (e.g., DFT calculations) show that methylation reduces the amine's pKa by ~1–2 units compared to unsubstituted analogs, altering protonation states in biological environments . Reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig) may decrease due to hindered access to the nitrogen lone pair. Comparative studies with N-ethyl or N-benzyl analogs reveal trade-offs between solubility (enhanced by polar groups) and metabolic stability (improved by methyl) .

Q. What strategies can be employed to resolve discrepancies in biological activity data reported for N-Methyl-6-(trifluoromethyl)pyridin-2-amine across different studies?

  • Methodological Answer :
  • Control Experiments : Verify compound purity (HPLC, ≥98%) and confirm stereochemical stability under assay conditions (e.g., pH, temperature) .
  • Structure-Activity Relationship (SAR) Analysis : Compare activity with analogs (e.g., 6-chloro or 5-CF₃ variants) to isolate substituent effects .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀). For enzyme inhibition studies, validate kinetic parameters (Km, Vmax) under consistent buffer conditions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or GPCRs, reconciling divergent experimental results .

Q. How can computational methods guide the optimization of N-Methyl-6-(trifluoromethyl)pyridin-2-amine for selective target engagement?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with the amine, hydrophobic contacts with -CF₃) using tools like Schrödinger Phase .
  • MD Simulations : Simulate binding stability over 100+ ns trajectories to assess residence time and conformational flexibility .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3), guiding lead optimization .

Data Contradiction Analysis

Q. Why do some studies report high enzymatic inhibition for this compound, while others observe negligible activity?

  • Methodological Answer : Contradictions often arise from:
  • Protonation State Variability : The amine's basicity (pKa ~5.5) means it may exist as a free base or protonated form at physiological pH, affecting binding .
  • Off-Target Effects : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific interactions .
  • Crystallographic Evidence : Co-crystallize the compound with the target protein to validate binding poses and identify key residues (e.g., π-π stacking with pyridine) .

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